

Application Notes and Protocols for EGFR-IN-145 In Vitro Kinase Assay

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Compound of Interest

Compound Name: EGFR-IN-145

Cat. No.: B2449277

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These application notes provide a detailed protocol for determining the in vitro potency of **EGFR-IN-145**, a small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR). The provided methodology is a continuous-read kinase assay applicable to both wild-type (WT) EGFR and its clinically relevant mutant forms, such as the double mutant T790M/L858R.

Introduction to EGFR and **EGFR-IN-145**

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein with tyrosine kinase activity that plays a crucial role in regulating cell proliferation, differentiation, and survival.[1] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers.[2] EGFR inhibitors, such as **EGFR-IN-145**, are designed to block the kinase activity of the receptor, thereby inhibiting downstream signaling pathways and impeding tumor growth.[3] In vitro kinase assays are fundamental tools for the initial characterization and determination of the inhibitory potency (typically measured as IC50 values) of such compounds.

Quantitative Data Summary

The following table outlines the key components and their concentrations used in the in vitro kinase assay for both wild-type and mutant EGFR.

Component	EGFR-WT Assay	EGFR-T790M/L858R Assay
Enzyme	5 nM EGFR Kinase	3 nM EGFR Kinase
Substrate	5 μ M Y12-Sox peptide	5 μ M Y12-Sox peptide
ATP	15 μ M	20-50 μ M
Inhibitor	EGFR-IN-145 (serially diluted)	EGFR-IN-145 (serially diluted)

Experimental Protocol: Continuous-Read In Vitro Kinase Assay

This protocol is adapted from a method used to measure the inherent potency of compounds against active forms of EGFR.[4]

Materials:

- Active EGFR-WT enzyme (e.g., Invitrogen PV3872)
- Active EGFR-T790M/L858R enzyme (e.g., BPS Bioscience 40350)
- Y12-Sox conjugated peptide substrate
- ATP
- 10X Kinase Reaction Buffer (200 mM Tris-HCl, pH 7.5, 50 mM MgCl₂, 10 mM EGTA, 50 mM β -glycerophosphate, 50% glycerol)
- Dithiothreitol (DTT)
- **EGFR-IN-145** (or other test compounds)
- 50% DMSO
- 384-well, white, non-binding surface microtiter plate (e.g., Corning #3574)
- Plate reader capable of fluorescence detection (λ_{ex} = 360 nm, λ_{em} = 485 nm)

Procedure:

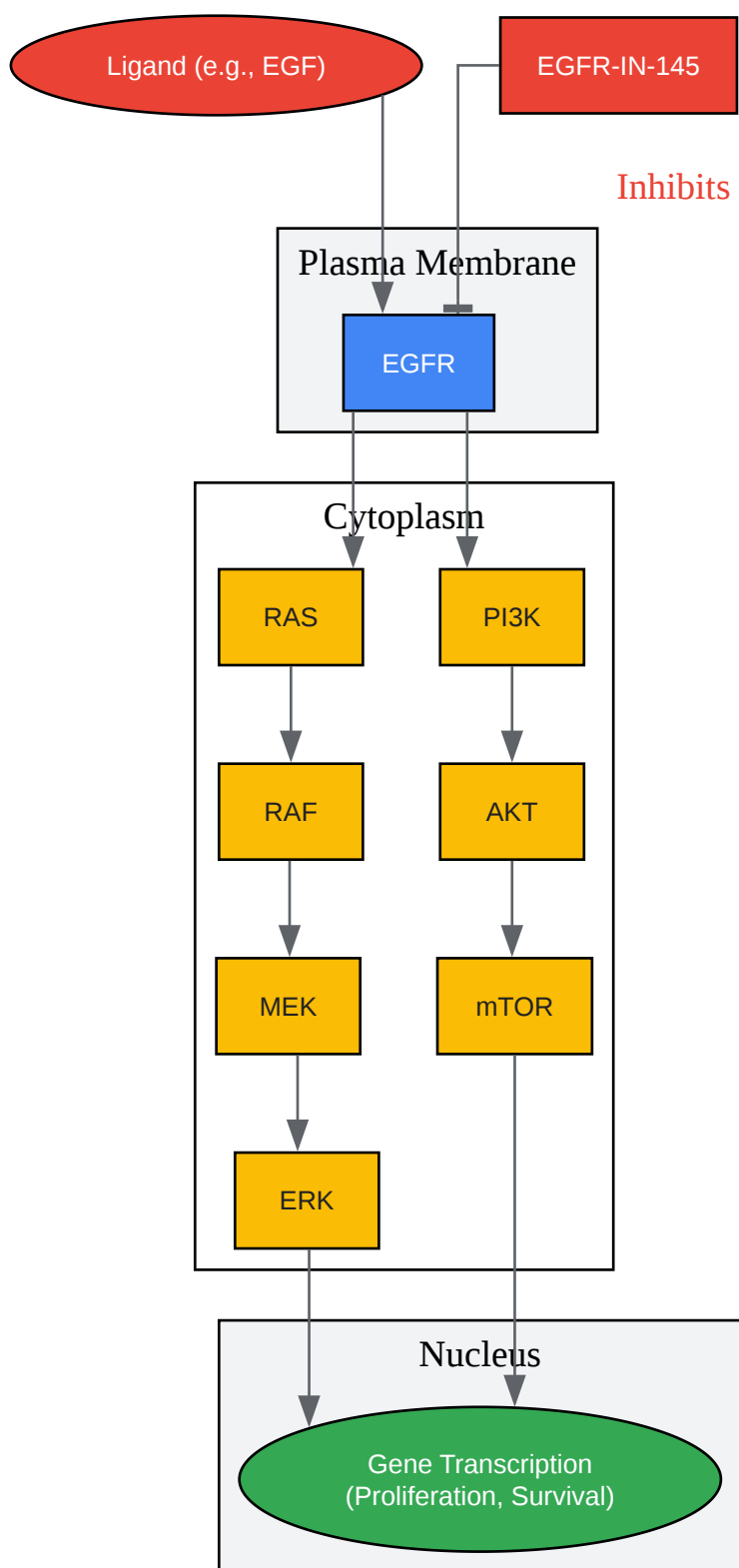
- Prepare 1X Kinase Reaction Buffer: Dilute the 10X Kinase Reaction Buffer to 1X with sterile distilled water and add DTT to a final concentration of 0.2 mM.
- Prepare Reagent Stocks:
 - Prepare a 10X stock of the EGFR enzyme (WT or T790M/L858R) in 1X Kinase Reaction Buffer.
 - Prepare a 1.13X stock of ATP and Y12-Sox peptide substrate in 1X Kinase Reaction Buffer.
- Prepare Inhibitor Dilutions: Perform serial dilutions of **EGFR-IN-145** in 50% DMSO.
- Enzyme and Inhibitor Pre-incubation:
 - In a 384-well plate, add 0.5 µL of the serially diluted **EGFR-IN-145** or 50% DMSO (for control wells).
 - Add 5 µL of the 10X EGFR enzyme stock to each well.
 - Incubate the plate for 30 minutes at 27°C.
- Initiate Kinase Reaction:
 - Add 45 µL of the 1.13X ATP/Y12-Sox peptide substrate mix to each well to start the reaction.
- Data Acquisition:
 - Immediately place the plate in a Synergy4 plate reader (or equivalent).
 - Monitor the kinase reaction by measuring the fluorescence intensity ($\lambda_{\text{ex}} = 360 \text{ nm}$, $\lambda_{\text{em}} = 485 \text{ nm}$) every 71 seconds for a duration of 30-120 minutes.
- Data Analysis:

- Examine the progress curves from each well for linear reaction kinetics.
- Determine the initial velocity of the reaction (from 0 to 30 minutes) from the slope of the relative fluorescence units versus time plot.
- Plot the initial velocity against the inhibitor concentration and fit the data to a log[Inhibitor] vs. Response (Variable Slope) model using software such as GraphPad Prism to determine the apparent IC₅₀ value.

Visualizations

EGFR Signaling Pathway

The following diagram illustrates the simplified EGFR signaling cascade, which is inhibited by **EGFR-IN-145**. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR, which are crucial for cell proliferation and survival.

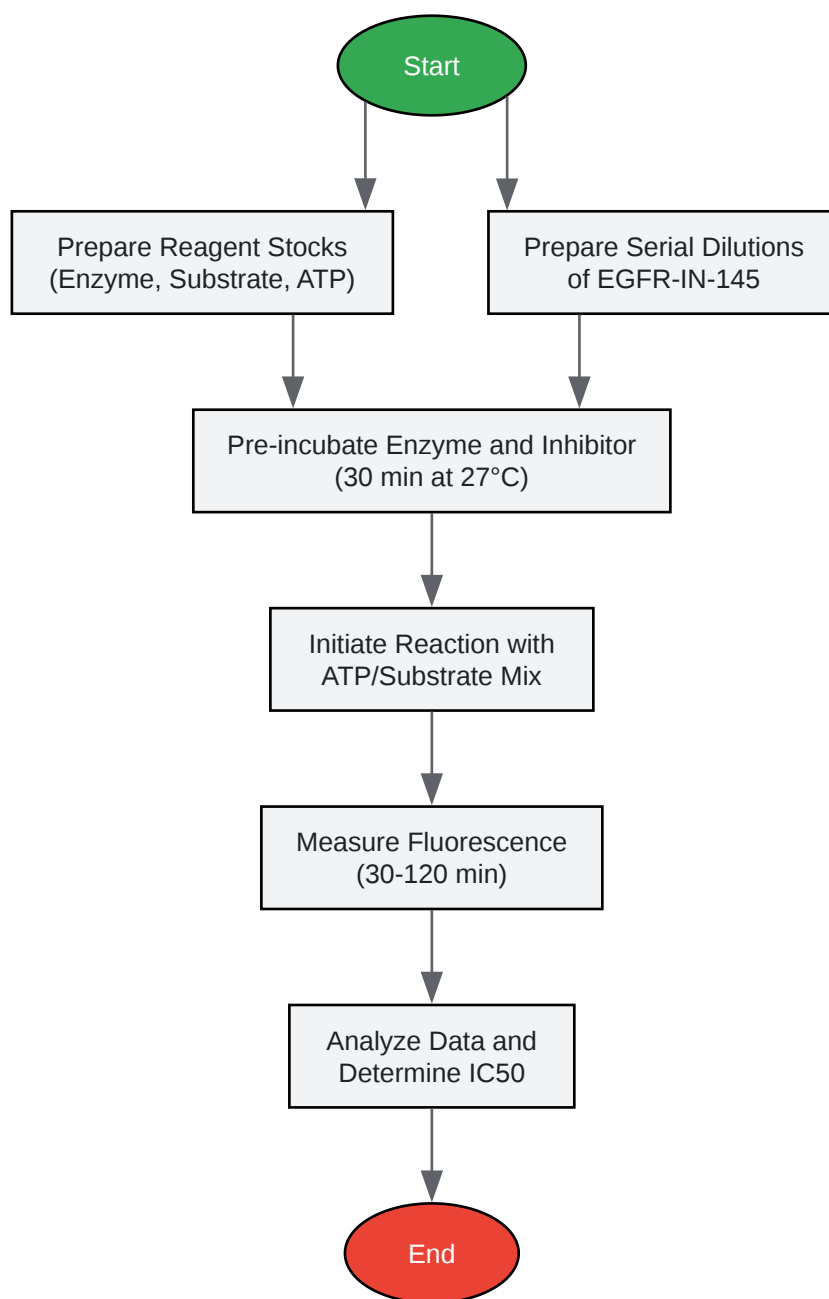


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Caption: EGFR Signaling Pathway and Inhibition.

Experimental Workflow for In Vitro Kinase Assay

The diagram below outlines the sequential steps of the in vitro kinase assay protocol.



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Caption: In Vitro Kinase Assay Workflow.

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